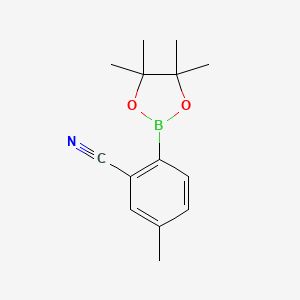

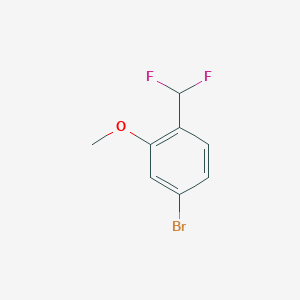

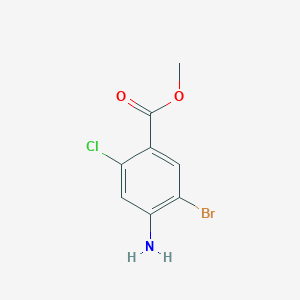

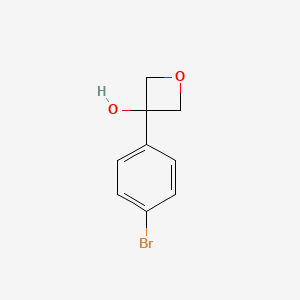

![molecular formula C12H9F4N3O2 B1526093 2,2,2-trifluoroethyl N-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]carbamate CAS No. 1354959-05-9](/img/structure/B1526093.png)

2,2,2-trifluoroethyl N-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]carbamate

Descripción general

Descripción

This compound is a research-use-only product with the CAS Number: 1354959-05-9 . It has a molecular weight of 303.21 and a molecular formula of C12H9F4N3O2 .

Molecular Structure Analysis

The IUPAC name of the compound is 2,2,2-trifluoroethyl 3-fluoro-4-(1H-pyrazol-1-yl)phenylcarbamate . The InChI code is 1S/C12H9F4N3O2/c13-9-6-8(18-11(20)21-7-12(14,15)16)2-3-10(9)19-5-1-4-17-19/h1-6H,7H2,(H,18,20) .Physical And Chemical Properties Analysis

The compound is a powder with a storage temperature at room temperature . Unfortunately, the boiling point is not provided . The compound has a density of 1.404 g/mL at 25 ℃ .Aplicaciones Científicas De Investigación

Fluorescent Dyes and Photophysical Properties

Fluorescent Dyes : The compound exhibits bright fluorescence in chloroform solution and weak fluorescence in the solid state. It behaves as a weak base and shows significant changes in emission spectra upon protonation, indicating potential use in sensing acidic fluorophore environments (Wrona-Piotrowicz et al., 2022).

Photophysical Properties : In another study, mixed (difluoro)phenylpyridine/(difluoro)phenylpyrazole tris-cyclometalated iridium complexes were prepared. These complexes showed a widening of the HOMO-LUMO gap and a blue shift in emission upon increasing fluorination and replacement of pyridine by pyrazole (Dedeian et al., 2005).

Photocatalysis and Chemical Sensing

Photocatalysis : A study discussed the use of trifluoromethyl and difluoromethyl groups in photocatalysis. The compound's derivatives might play a role in developing new fluoromethylations, especially in photoredox catalysis for radical reactions (Koike & Akita, 2016).

Chemical Sensing : A heteroatom-containing organic fluorophore similar to the compound was synthesized for sensing applications. It showed aggregation-induced emission (AIE) and intramolecular charge transfer (ICT), enabling it to function as a fluorescent pH sensor in both solution and solid states, as well as a chemosensor for acidic and basic organic vapors (Yang et al., 2013).

Molecular Structure and Organic Synthesis

- Molecular Structure : Research on the synthesis of a tritium-labeled, fipronil-based probe for the GABA receptor involved a key transformation using the 4-(2,2,2-trifluoro-1-hydroxyethyl)pyrazole intermediate. This study provides insights into the molecular structure and synthetic pathways related to the compound (Sammelson & Casida, 2003).

Light Emitting and Electroluminescent Properties

Light Emitting Properties : A study on fluorescent dyes containing pyrazoline compounds, which are structurally related to the compound , focused on the synthesis and spectrum characteristics of these dyes, offering potential applications in light-emitting devices (Bai et al., 2007).

Electroluminescent Properties : Carbazole derivatives were investigated for their electroluminescent properties. The study provides insights into how structural elements similar to the compound might influence the performance of organic light-emitting diodes (OLEDs) (Wang et al., 2019).

Safety And Hazards

Propiedades

IUPAC Name |

2,2,2-trifluoroethyl N-(3-fluoro-4-pyrazol-1-ylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F4N3O2/c13-9-6-8(18-11(20)21-7-12(14,15)16)2-3-10(9)19-5-1-4-17-19/h1-6H,7H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWWFFZRNMLMZHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=C(C=C(C=C2)NC(=O)OCC(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F4N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-trifluoroethyl N-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

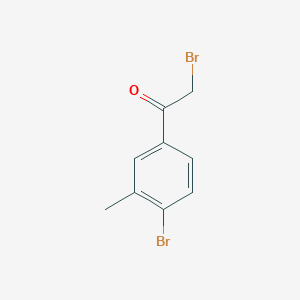

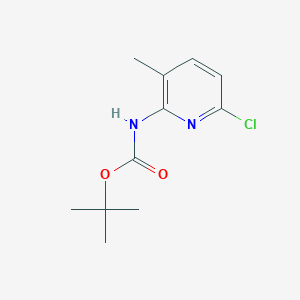

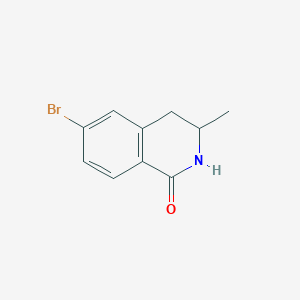

![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbonitrile](/img/structure/B1526013.png)